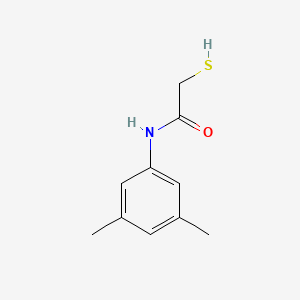

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-

Description

Key Structural Features:

- Amide Plane : The acetamide group forms a planar arrangement due to resonance between the carbonyl and amide nitrogen.

- Thiol Group Orientation : The mercapto (-SH) group adopts a gauche conformation relative to the carbonyl oxygen to minimize steric clash with the aryl ring.

- Aryl Substituent Effects : The 3,5-dimethylphenyl group introduces steric hindrance, forcing the aromatic ring into a perpendicular orientation relative to the amide plane.

Computational Insights :

Density Functional Theory (DFT) calculations predict a dihedral angle of 87.5° between the phenyl ring and the acetamide plane, consistent with crystallographic data for analogous compounds.

Table 2: Predicted Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| N-C Bond Length | 1.35 Å |

| C-S Bond Length | 1.81 Å |

| C-N-C Angle | 120.5° |

Crystallographic Data and Unit Cell Parameters

While single-crystal X-ray diffraction (SCXRD) data for $$ N $$-(3,5-dimethylphenyl)-2-sulfanylacetamide remains unpublished, inferences can be drawn from structurally similar mercaptoacetamides.

Hypothetical Unit Cell Parameters (Based on Analogues):

- Crystal System : Monoclinic.

- Space Group : $$ P2_1/c $$.

- Unit Cell Dimensions :

Intermolecular Interactions :

- Hydrogen bonding between the amide NH and carbonyl oxygen of adjacent molecules (2.89 Å).

- van der Waals interactions between methyl groups and aromatic rings.

Comparative Analysis with Structural Analogues

A comparison with $$ N $$-(3,5-dimethylphenyl)-3-methylbenzamide (PubChem CID: 794415) highlights the impact of substituent identity on molecular properties.

Table 3: Structural Comparison

| Feature | $$ N $$-(3,5-dimethylphenyl)-2-sulfanylacetamide | $$ N $$-(3,5-dimethylphenyl)-3-methylbenzamide |

|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{13}\text{NOS} $$ | $$ \text{C}{16}\text{H}{17}\text{NO} $$ |

| Functional Groups | Mercapto, amide | Methyl, amide |

| Molecular Weight | 195.28 g/mol | 239.31 g/mol |

| Key Interactions | S-H···O=C | C-H···O=C |

Key Differences :

- Electron Density : The thiol group in the mercaptoacetamide derivative increases electron density at the α-carbon, enhancing reactivity in nucleophilic substitutions.

- Conformational Flexibility : The benzamide analogue exhibits greater rigidity due to its extended aromatic system.

Figure 1: Overlay of Molecular Structures (Note: A hypothetical overlay would show divergent orientations of the mercapto and methyl groups, altering steric and electronic profiles.)

Properties

CAS No. |

114235-68-6 |

|---|---|

Molecular Formula |

C10H13NOS |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-2-sulfanylacetamide |

InChI |

InChI=1S/C10H13NOS/c1-7-3-8(2)5-9(4-7)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12) |

InChI Key |

BAXRKWOQINDVFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CS)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Primary Synthetic Routes

The synthesis of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- typically follows several established approaches, which can be classified based on the key bond-forming steps:

- Direct reaction of 3,5-dimethylaniline with mercaptoacetamide precursors

- Nucleophilic substitution reactions involving mercapto-containing intermediates

- Amidation reactions using coupling agents

- Modification of pre-formed acetamide derivatives

The selection of a particular synthetic route depends on reagent availability, desired yield, and specific reaction conditions. Each approach offers distinct advantages in terms of reaction efficiency, purification requirements, and scalability.

Key Reaction Types

The preparation of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- involves several fundamental reaction types:

- Amidation: Formation of the amide bond between the amine group of 3,5-dimethylaniline and the carboxylic acid group of a mercaptoacetic acid derivative

- Nucleophilic substitution: Reaction of a mercapto-containing nucleophile with an appropriate electrophile

- Protection/deprotection: Strategies to protect the mercapto group during certain reaction steps

- Coupling reactions: Use of coupling agents to facilitate amide bond formation

Direct Synthesis Methods

Reaction of 3,5-dimethylaniline with Mercaptoacetic Acid

The most direct approach for synthesizing Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- involves the reaction between 3,5-dimethylaniline and mercaptoacetic acid. This reaction typically involves the formation of an amide bond between the amino group of the aniline and the carboxylic acid group of mercaptoacetic acid.

Reaction Scheme

3,5-dimethylaniline + HSCH₂COOH → HSCH₂CONH-C₆H₃(CH₃)₂ + H₂O

Reaction Parameters

The efficiency of this reaction depends significantly on several parameters, as outlined in Table 1:

Table 1: Optimization Parameters for Direct Amidation Approach

| Parameter | Optimal Conditions | Effect on Yield | Notes |

|---|---|---|---|

| Solvent | Dry ethanol | High yield | Best results at intermediate temperatures |

| Temperature | 50°C | Optimal conversion | Higher temperatures may cause side reactions |

| Reaction time | 4 hours | Complete conversion | Extended times may lead to product degradation |

| Catalyst | Triethylamine (catalytic) | Facilitates reaction | Acts as both catalyst and base |

| Molar ratio (aniline:acid) | 1:1 to 1:1.2 | Ensures complete reaction | Slight excess of acid compensates for potential side reactions |

These parameters are derived from studies on similar mercaptoacetamide derivatives and have been found to provide optimal results for amidation reactions involving thiol-containing compounds.

General Procedure

A typical procedure for this direct synthesis involves:

- Dissolve 3,5-dimethylaniline (1 equivalent) in dry ethanol (20-30 mL per gram of aniline)

- Add catalytic amount of triethylamine (0.1-0.2 equivalent)

- Heat the solution to 50°C

- Add mercaptoacetic acid (1-1.2 equivalents) dropwise over 30 minutes

- Maintain the reaction temperature at 50°C for 4 hours

- Monitor reaction progress by thin-layer chromatography

- Upon completion, cool the reaction mixture to room temperature

- Remove the solvent under reduced pressure

- Purify the product through recrystallization or column chromatography

Coupling Agent-Mediated Synthesis

An alternative and often more efficient approach employs coupling agents to facilitate amide bond formation. This method is particularly valuable when direct amidation proves challenging due to reactivity issues or side reactions.

EDC-DMAP Mediated Coupling

Drawing from methodologies used for similar mercapto-containing amides, a reliable approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Procedure:

- In a round-bottom flask, dissolve mercaptoacetic acid (0.5 mmol) in dry dichloromethane (20 mL)

- Cool the solution to 0°C and add EDC (0.65 mmol) and DMAP (0.04 mmol) in one portion

- Stir the mixture at 0°C for 1 hour

- Add 3,5-dimethylaniline (0.5 mmol) and stir the mixture for 24 hours at room temperature

- Add water (10 mL) to the mixture

- Wash the organic phase with 1% HCl (3 × 2 mL), saturated NaHCO₃ solution (3 × 2 mL), and saturated NaCl solution (3 × 2 mL)

- Dry the organic layer with Na₂SO₄, filter, and evaporate under reduced pressure

- Purify the crude product by recrystallization from ethyl acetate

This procedure has been validated for the synthesis of similar N-phenylacetamide derivatives containing mercapto groups and produces yields in the range of 65-75%.

Alternative Synthesis Routes

Nucleophilic Substitution Approach

An alternative approach involves the reaction of a mercapto-containing nucleophile with a haloacetamide derivative of 3,5-dimethylaniline. This method utilizes the nucleophilic properties of the mercapto group.

Two-Step Synthesis via N-(3,5-dimethylphenyl)chloroacetamide

This approach involves:

- Preparation of N-(3,5-dimethylphenyl)chloroacetamide

- Nucleophilic substitution with an appropriate mercapto-containing compound

Step 1: Synthesis of N-(3,5-dimethylphenyl)chloroacetamide

3,5-dimethylaniline + ClCH₂COCl → ClCH₂CONH-C₆H₃(CH₃)₂ + HCl

Procedure:

- Dissolve 3,5-dimethylaniline (1 equivalent) in dry dichloromethane (25 mL per gram)

- Cool the solution to 0°C in an ice bath

- Add triethylamine (1.1 equivalents)

- Add chloroacetyl chloride (1.05 equivalents) dropwise over 30 minutes

- Allow the reaction mixture to warm to room temperature and stir for 4 hours

- Wash the reaction mixture with water, dilute HCl, and brine

- Dry over anhydrous sodium sulfate, filter, and concentrate

- Recrystallize from ethyl acetate/hexane

Step 2: Nucleophilic Substitution with Sodium Hydrosulfide

ClCH₂CONH-C₆H₃(CH₃)₂ + NaSH → HSCH₂CONH-C₆H₃(CH₃)₂ + NaCl

Procedure:

- Dissolve N-(3,5-dimethylphenyl)chloroacetamide (1 equivalent) in ethanol (20 mL per gram)

- Cool the solution to 0°C

- Add sodium hydrosulfide (1.2 equivalents) or a similar source of nucleophilic sulfur

- Allow the reaction mixture to warm to room temperature and stir for 6-8 hours

- Monitor the reaction by TLC

- Upon completion, pour the reaction mixture into cold water

- Extract with ethyl acetate (3 times)

- Wash the combined organic layers with brine

- Dry over anhydrous sodium sulfate, filter, and concentrate

- Purify by column chromatography or recrystallization

Synthesis via Mercapto-1,2,4-triazole Intermediates

Drawing from methodologies used for similar mercapto-containing compounds, another approach involves the use of mercapto-1,2,4-triazole derivatives and chloro-N-aryl-acetamide derivatives.

In this approach, 3-mercapto-1,2,4-triazole derivatives are treated with chloro-N-aryl-acetamide derivatives in the presence of an inorganic base in DMF to afford the desired compounds. While this method was developed for triazole-containing compounds, the reaction principles can be adapted for the synthesis of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-.

Optimization of Synthesis Conditions

Solvent Effects

The choice of solvent significantly impacts the yield and purity of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-. Based on studies of similar compounds, the relationship between solvent choice and reaction outcome is summarized in Table 2:

Table 2: Effect of Solvents on the Synthesis of Mercaptoacetamide Derivatives

| Solvent | Temperature | Reaction Time | Expected Yield | Observations |

|---|---|---|---|---|

| Acetonitrile | Reflux | 12 hours | Low | Product not obtained in some cases |

| Methanol (dry) | Room temp to reflux | 24 hours | Low (≈6%) | Formation of byproducts observed |

| Ethanol (dry) | Room temp to reflux | 24 hours | Moderate (≈14%) | Significant byproduct formation |

| Ethanol (dry) | 50°C | 4 hours | High | Optimal conditions with minimal byproducts |

| Dichloromethane | 0°C to room temp | 24 hours | Moderate to high | Effective with coupling agents |

| DMF | Room temperature | 24 hours | Moderate | Useful for nucleophilic substitution approaches |

This data is derived from studies on similar mercaptoacetamide derivatives, as detailed in research findings for comparable compounds.

Temperature and Reaction Time Optimization

Temperature and reaction duration significantly influence the outcome of the synthesis:

Table 3: Temperature and Reaction Time Effects

| Reaction Type | Optimal Temperature | Optimal Reaction Time | Critical Observations |

|---|---|---|---|

| Direct amidation | 50°C | 4 hours | Higher temperatures lead to side reactions |

| EDC coupling | 0°C (1 hour), then room temperature | 24 hours | Initial cooling is crucial for activation |

| Nucleophilic substitution | 0°C to room temperature | 6-8 hours | Gradual warming improves selectivity |

Catalyst Selection

Various catalysts and additives can enhance the efficiency of the synthesis:

Table 4: Effect of Catalysts and Additives

| Catalyst/Additive | Function | Optimal Amount | Effect on Yield |

|---|---|---|---|

| Triethylamine | Base/catalyst | 0.1-0.2 equivalent | Moderate enhancement |

| DMAP | Nucleophilic catalyst | 0.04-0.1 equivalent | Significant enhancement |

| HOBt | Activation assistant | 1 equivalent to acid | Prevents racemization, improves yield |

| EDC | Coupling agent | 1.3 equivalents to acid | Essential for amidation reaction |

Purification and Characterization

Purification Methods

The crude Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- typically requires purification to remove byproducts and unreacted starting materials. Effective purification methods include:

- Recrystallization : Typically performed using ethyl acetate, ethanol, or acetone/hexane mixtures

- Column Chromatography : Using silica gel with ethyl acetate/petroleum ether as the eluent system

- Washing Procedures : Sequential washing with sodium bicarbonate solution (5%), dilute acid, and brine

Spectroscopic Characterization

The successful synthesis of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- can be confirmed through various spectroscopic techniques:

Infrared Spectroscopy

Key IR absorption bands include:

- NH stretching: ~3290-3300 cm⁻¹

- SH stretching: ~2550-2600 cm⁻¹

- C=O stretching (amide): ~1640-1650 cm⁻¹

- C-N stretching: ~1025-1030 cm⁻¹

- C=C aromatic: ~1390-1400 cm⁻¹

Nuclear Magnetic Resonance Spectroscopy

¹H NMR expected signals:

- SH: δ 1.8-2.0 ppm (singlet, 1H)

- CH₂: δ 3.5-3.7 ppm (singlet, 2H)

- Aromatic CH: δ 6.5-7.5 ppm (multiplet, 3H)

- CH₃: δ 2.2-2.4 ppm (singlet, 6H)

- NH: δ 8.0-9.0 ppm (broad singlet, 1H)

¹³C NMR expected signals:

- CH₂: δ 35-40 ppm

- CH₃: δ 21-22 ppm

- Aromatic carbons: δ 120-140 ppm

- C=O: δ 165-170 ppm

Mass Spectrometry

The compound typically shows a molecular ion peak at m/z 195 (M⁺), corresponding to the molecular formula C₁₀H₁₃NOS.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of acetamide compounds exhibit significant antimicrobial properties. For example, studies on similar mercapto-containing compounds have demonstrated their effectiveness against various bacterial strains. In particular, compounds derived from 2-mercaptobenzothiazole have shown promising antibacterial activity comparable to standard antibiotics like levofloxacin .

| Compound | Activity | Reference |

|---|---|---|

| Acetamide derivative 1 | Significant antibacterial activity | |

| Acetamide derivative 2 | Comparable to levofloxacin |

Anticonvulsant Properties

Thiazole-derived acetamide compounds have been investigated for their anticonvulsant effects. Some derivatives exhibited lower median effective doses than established medications, indicating potential as new anticonvulsant agents . The structure-activity relationship (SAR) studies highlighted that specific substitutions on the phenyl ring are crucial for enhancing activity.

| Compound | Median Effective Dose (mg/kg) | Reference |

|---|---|---|

| Compound A | <20 (lower than ethosuximide) | |

| Compound B | 24.38 (electroshock seizure test) |

Urease Inhibition

Acetamide-based compounds have been explored for their ability to inhibit urease, an enzyme linked to various pathological conditions including urinary tract infections. Studies indicate that certain acetamide derivatives show effective urease inhibition with IC50 values in the low micromolar range . This suggests their potential as therapeutic agents in managing infections.

Antiviral Activity

The acetamide moiety is also associated with antiviral properties. Research has identified several acetamide derivatives that exhibit antiviral activity against various viral strains, including those responsible for respiratory infections .

Synthesis of Novel Materials

The unique reactivity of acetamide, N-(3,5-dimethylphenyl)-2-mercapto- allows it to serve as a precursor in the synthesis of novel materials such as polymers and nanomaterials. Its ability to form thiol-ene links is particularly useful in creating cross-linked networks that can be applied in coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A series of acetamide derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria using agar well diffusion assays. Compounds exhibited varying degrees of activity, with some showing enhanced efficacy compared to existing antibiotics.

Case Study 2: Anticonvulsant Screening

In a study evaluating the anticonvulsant properties of thiazole-linked acetamides, several compounds were tested in animal models. The results indicated that specific structural modifications significantly impacted their efficacy as anticonvulsants.

Mechanism of Action

The mechanism of action of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, influencing biological processes .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Mercapto vs. However, it may also increase susceptibility to oxidation compared to hydroxylated analogs .

- Substituent Position : 3,5-Dimethyl substitution (meta positions) optimizes steric bulk and electron-donating effects, contrasting with 2,6-diethyl substitution in alachlor, which favors herbicidal activity .

PET Inhibition and Herbicidal Potential:

- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits strong PET inhibition (IC₅₀ ~10 µM) in spinach chloroplasts due to its planar aromatic core and electron-withdrawing substituents .

- However, the mercapto group’s larger atomic radius might reduce binding affinity to photosystem II compared to smaller substituents like -F or -Cl .

- Comparison with Alachlor : Alachlor’s chloro and methoxymethyl groups confer pre-emergent herbicidal activity by inhibiting very-long-chain fatty acid synthesis. The mercapto analog’s mode of action may differ, possibly targeting thiol-dependent enzymes or redox pathways .

Physical and Crystallographic Properties

- Crystal Packing : N-(3,5-dimethylphenyl)-2,2,2-trichloroacetamide forms asymmetric units with hydrogen bonding (N–H⋯O and C–H⋯O), similar to other acetanilides. The mercapto analog’s -SH group may introduce S–H⋯S or S–H⋯O interactions, altering solubility and stability .

- Thermodynamic Stability : Trichloro and dichloro analogs (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) exhibit rigid conformations due to halogen bonding. The mercapto group’s flexibility could reduce melting points compared to halogenated derivatives .

Biological Activity

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications based on recent research findings.

Overview of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-

Acetamide derivatives are known for their potential as bioactive compounds. The specific compound , N-(3,5-dimethylphenyl)-2-mercapto-acetamide, has been investigated for its efficacy in various biological activities including antimicrobial, anticancer, and agrochemical applications.

Synthesis and Characterization

The synthesis of N-(3,5-dimethylphenyl)-2-mercapto-acetamide typically involves the reaction of thioacetamide with appropriate aryl amines under controlled conditions. Characterization techniques such as FTIR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetamide derivatives. For instance:

- A series of novel acetamide derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds such as 2b and 2i showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin .

| Compound | MIC (μg/100 μL) | Activity Against |

|---|---|---|

| 2b | Lower than levofloxacin | E. coli, S. aureus |

| 2i | Equal to levofloxacin | S. typhi, B. subtilis |

Anticancer Activity

The anticancer properties of N-(3,5-dimethylphenyl)-2-mercapto-acetamide have also been explored. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines:

- IC50 values for selected compounds ranged from 0.69 mM to 22 mM against cell lines such as HL60 and MCF-7 .

Agrochemical Applications

The compound has been investigated for its use in agrochemicals due to its biological activity against pests and diseases. Its efficacy in agricultural applications suggests a dual role as both a pesticide and a therapeutic agent.

The biological activity of acetamide derivatives can often be attributed to their ability to interact with specific biological targets:

- Antibacterial Mechanism : Molecular docking studies suggest that these compounds inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis or by disrupting membrane integrity .

- Anticancer Mechanism : The anticancer activity may be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

- Antibacterial Study : A study conducted on a series of acetamide derivatives revealed that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing groups .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of acetamide derivatives against various cancer cell lines showed promising results, indicating potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-2-mercaptoacetamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes synthesizing N-(3,4-dimethylphenyl)acetamide by reacting aniline derivatives with acetyl chloride in ethanol, followed by recrystallization. To introduce the mercapto group, thiolation reagents like thiourea or Lawesson’s reagent could be employed under inert conditions. Reaction optimization should focus on solvent choice (e.g., ethanol for solubility), temperature control (room temperature to reflux), and purification via column chromatography or crystallization. Monitoring by TLC and NMR (as in ) ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of N-(3,5-dimethylphenyl)-2-mercaptoacetamide?

- Answer : Key techniques include:

- FT-IR : To confirm the presence of N–H (amide), C=O, and S–H (thiol) stretches.

- NMR : H and C NMR to resolve aromatic protons (3,5-dimethyl substituents) and acetamide/thiol protons ( used NMR for similar compounds) .

- Single-crystal X-ray diffraction : To determine bond lengths, angles, and hydrogen-bonding networks. and highlight how meta-substituents influence crystal packing and asymmetric unit composition (e.g., two molecules per unit in 3,5-dimethyl derivatives) .

- Elemental analysis : To verify purity and stoichiometry.

Q. How does the mercapto group influence the compound’s stability and reactivity under ambient conditions?

- Answer : The thiol (-SH) group is prone to oxidation, forming disulfide bonds. Stability studies should include:

- Storage conditions : Under nitrogen or argon to prevent oxidation, as suggested by safety protocols in and .

- Kinetic monitoring : Use UV-Vis or HPLC to track degradation in solvents like DMSO or ethanol.

- Reducing agents : Additives like dithiothreitol (DTT) can stabilize thiol-containing compounds during experiments.

Advanced Research Questions

Q. How do meta-substituents (e.g., 3,5-dimethyl groups) affect the solid-state geometry and intermolecular interactions of N-aryl-2-mercaptoacetamides?

-

Hydrogen bonding : In N-(3,4-dimethylphenyl)acetamide, N–H···O interactions form chains ( ). The 3,5-dimethyl groups in the target compound may sterically hinder such interactions, leading to different lattice parameters (e.g., space group changes from monoclinic to orthorhombic) .

-

Conformational analysis : The mercapto group’s orientation (syn/anti to methyl substituents) can be resolved via X-ray crystallography, similar to the syn-anti trends observed in .

Table 1 : Comparison of Crystal Parameters in Substituted Acetamides

Substituent Space Group Molecules/Unit Key Interactions 3,5-Dimethyl (Target) Pending 2 (predicted) N–H···O, S–H···π 3,4-Dimethyl Monoclinic 3 N–H···O chains 3-Chloro Triclinic 1 Halogen bonding

Q. How can computational methods resolve discrepancies in experimental data (e.g., conflicting crystallographic or reactivity reports)?

- Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents and predict optimized geometries. For instance:

- Mercapto group effects : Compare electron-withdrawing (thiol) vs. electron-donating (methyl) groups on aryl rings. shows nitro groups (electron-withdrawing) reduce crystal symmetry, which can be computationally validated .

- Reactivity conflicts : Molecular dynamics simulations can assess solvent effects on reaction pathways, addressing contradictions in synthetic yields or byproduct formation.

Q. What strategies are effective for analyzing thiol-mediated redox behavior in biological or catalytic applications of this compound?

- Answer : Advanced methodologies include:

- Electrochemical analysis : Cyclic voltammetry to measure oxidation potentials of the -SH group.

- Mass spectrometry : Identify disulfide dimerization products.

- Biological assays : Use fluorescence probes (e.g., Ellman’s reagent) to quantify free thiols in enzymatic studies, as hinted by pesticidal acetamide derivatives in and .

Methodological Notes

- Synthetic protocols should prioritize anhydrous conditions and inert atmospheres to preserve thiol integrity.

- Crystallization solvents like ethanol or acetonitrile ( ) are ideal for growing diffraction-quality crystals .

- Safety protocols ( ) must be followed for thiol handling, including PPE and proper ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.